3-Benzoylthiophene - 6453-99-2

3-Benzoylthiophene

Catalog Number: EVT-403472
CAS Number: 6453-99-2
Molecular Formula: C11H8OS
Molecular Weight: 188.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Friedel-Crafts Acylation: This classic approach involves reacting thiophene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

  • Reaction with Vilsmeier Reagent: Treatment of thiophene with a Vilsmeier reagent, generated from dimethylformamide and phosphorus oxychloride, followed by reaction with a substituted benzene can yield 3-benzoylthiophene derivatives [].

  • Multistep Synthesis for Specific Derivatives: More complex 3-benzoylthiophene derivatives, such as those with specific substitutions on the thiophene or benzene ring, often require multistep synthesis involving reactions like Gewald reactions, cyclization reactions, and subsequent modifications [, , , , ].

Molecular Structure Analysis

While 3-benzoylthiophene itself may not possess significant biological activity, its derivatives, particularly 2-amino-3-benzoylthiophenes (2A3BTs), demonstrate potent allosteric modulation of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , ].

Mechanism of Action
  • Potential for Biased Agonism: Certain 2A3BT derivatives exhibit biased agonism, selectively activating specific signaling pathways downstream of the A1AR [, , ].

Applications
  • Photochemistry: 3-Benzoylthiophenes serve as valuable model compounds for studying photochemical reactions like photocycloaddition and intramolecular hydrogen abstraction [, , ].

    • Cardiovascular Diseases: Allosteric modulators of A1AR could offer new avenues for treating hypertension, heart failure, and myocardial ischemia [, ].

    • Neurological Disorders: A1AR modulation shows potential for treating epilepsy, Parkinson's disease, and chronic pain [, , ].

2-Amino-3-Benzoylthiophene

  • Compound Description: This compound serves as the core structure for a class of allosteric enhancers of the adenosine A1 receptor (A1AR) [, , , , , , , , , , , , , , , , , , , ]. These enhancers are known to slow the dissociation of agonists from the receptor, potentiating their effects [, ].

(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723)

  • Compound Description: PD 81,723 is a specific example of a 2-amino-3-benzoylthiophene derivative that acts as a potent allosteric enhancer of A1AR [, , , , , , , , , ]. It demonstrates a favorable ratio of enhancement to antagonism at the receptor and serves as a benchmark compound for comparative studies []. PD 81,723 has been shown to potentiate the negative dromotropic effects of adenosine and its analogs by stabilizing receptor-G protein interactions [].

2-Amino-3-benzoyl-4,5-dimethylthiophenes

  • Compound Description: This represents a series of compounds with varying substituents on the benzoyl ring while maintaining the 2-amino and 4,5-dimethyl groups on the thiophene ring []. These modifications explore the structure-activity relationships for allosteric enhancement of the A1AR.

2-Amino-3-benzoyl-5,6-dihydro-4H-cyclopenta[b]thiophenes

  • Compound Description: This series introduces a cyclopentane ring fused to the thiophene ring, generating a more rigid structure compared to the 2-amino-3-benzoylthiophene scaffold []. This modification aims to investigate the impact of conformational restriction on the allosteric enhancing activity at the A1AR.

2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophenes

  • Compound Description: Similar to the previous series, these compounds feature a fused ring system, in this case, a cyclohexane ring, leading to a more conformationally restricted structure []. This modification further explores the impact of rigidity on the interaction with the A1AR.

2-Amino-3-benzoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophenes

  • Compound Description: This series extends the investigation of conformational restriction by introducing a cycloheptane ring fused to the thiophene core of 2-amino-3-benzoylthiophenes []. This modification provides further insights into the optimal spatial arrangement required for A1AR allosteric enhancement.

3-Aroyl-2-carboxy-4,5-dimethylthiophenes

  • Compound Description: This series explores the replacement of the 2-amino group in 2-amino-3-benzoyl-4,5-dimethylthiophenes with a carboxylic acid group []. This modification investigates the importance of the 2-amino group for allosteric modulation of the A1AR.

2-Amino-4,5-diphenylthiophene-3-carboxylates

  • Compound Description: This series introduces phenyl substituents at the 4 and 5 positions of the thiophene ring, along with a carboxylate group at the 3 position []. This modification aims to further explore the structure-activity relationship and identify potent allosteric enhancers of the A1AR.

2-Amino-3-benzoyl-4,5-diphenylthiophenes

  • Compound Description: This series maintains the 2-amino-3-benzoyl core while introducing diphenyl substituents at the 4 and 5 positions of the thiophene ring []. These modifications assess the influence of bulky substituents on allosteric activity at the A1AR.

2-Amino-5-bromo-3-benzoyl-4-phenylthiophenes

  • Compound Description: This series incorporates a bromine atom at the 5 position of the thiophene ring, a phenyl group at the 4 position, and retains the 2-amino-3-benzoyl core []. This modification evaluates the effect of halogen substitution on the allosteric enhancement of the A1AR.

[1]: Bruns, R. F., et al. “Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.” Molecular Pharmacology, vol. 38, no. 6, 1990, pp. 950–958. []: Bruns, R. F., and J. W. Fergus. “Allosteric Enhancement of Adenosine A1 Receptor Binding by 2-Amino-3-Benzoylthiophenes.” Drug Development Research, vol. 21, no. 1, 1991, pp. 27–37. []: Kollias-Baker, C. R., et al. “Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes.” Journal of Medicinal Chemistry, vol. 35, no. 24, 1992, pp. 4570–4577. []: Linden, J., et al. “Allosteric enhancers of adenosine A1 receptor binding: new 3, 4-, and 5-modifications.” Journal of Medicinal Chemistry, vol. 41, no. 11, 1998, pp. 1980–1987. []: Musser, B., et al. “Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.” Molecular Pharmacology, vol. 47, no. 1, 1995, pp. 122–129. []: van der Wenden, E. M., et al. “Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.” Molecules (Basel, Switzerland), vol. 25, no. 16, 2020, p. 3625. []: Gao, Z.-G., et al. “2-Amino-3-aroyl-4,5-alkylthiophenes: agonist allosteric enhancers at human A(1) adenosine receptors.” Bioorganic & medicinal chemistry, vol. 13, no. 1, 2005, pp. 17–30. []: Cristofaro, M. F., et al. “A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists.” Journal of medicinal chemistry, vol. 63, no. 14, 2020, pp. 7924–7940. []: Mudumbi, R. V., et al. “Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine.” The Journal of pharmacology and experimental therapeutics, vol. 269, no. 1, 1994, pp. 248–255. []: Aureo, L., et al. “Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor.” Journal of medicinal chemistry, vol. 57, no. 13, 2014, pp. 5795–5804. []: Thomas, A., et al. “Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes.” Bioorganic & medicinal chemistry letters, vol. 18, no. 6, 2008, pp. 2031–2034. []: Melani, M., et al. “Delineating the Mode of Action of Adenosine A1 Receptor Allosteric Modulators.” Molecular pharmacology, vol. 78, no. 1, 2010, pp. 83–93. []: Porter, R. A., et al. “Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation.” Bioorganic & medicinal chemistry letters, vol. 17, no. 1, 2007, pp. 15–19. []: Dunwiddie, T. V., et al. “Agonist-independent effect of an allosteric enhancer of the A1 adenosine receptor in CHO cells stably expressing the recombinant human A1 receptor.” Biochemical pharmacology, vol. 53, no. 8, 1997, pp. 1127–1134. []: Jacobson, K. A., et al. “Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723.” The Journal of pharmacology and experimental therapeutics, vol. 288, no. 2, 1999, pp. 446–454. []: Jacobson, K. A., et al. “Adenosine A 1 Receptor-Dependent and-Independent Effects of the Allosteric Enhancer PD 81 , 7231.” The Journal of Pharmacology and Experimental Therapeutics, vol. 288, no. 2, 1999, pp. 446–454. []: Baraldi, P. G., et al. “2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications.” Journal of medicinal chemistry, vol. 41, no. 11, 1998, pp. 1980–1987. []: Montesinos, E., et al. “Elucidation of structure–activity relationships of 2‐amino‐3‐benzoylthiophenes: Study of their allosteric enhancing vs. antagonistic activity on adenosine A1 receptors.” Drug Development Research, vol. 49, no. 3, 2000, pp. 227–237. []: Kreck, S., et al. “Novel approach for enhancing atrioventricular nodal conduction delay mediated by endogenous adenosine.” The Journal of pharmacology and experimental therapeutics, vol. 276, no. 3, 1996, pp. 1183–1190. []: Melani, M., et al. “Delineating the mode of action of adenosine A 1 receptor allosteric modulators Delineating the mode of action of adenosine A 1 receptor allosteric modulators.” Molecular Pharmacology, 2010.

Properties

CAS Number

6453-99-2

Product Name

3-Benzoylthiophene

IUPAC Name

phenyl(thiophen-3-yl)methanone

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

CMOJGEQZTCYQET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.